1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H15N5O This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can help optimize the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base, such as triethylamine (Et3N), to facilitate the substitution reaction.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity to certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins. These interactions can lead to changes in the target’s function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile
- 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the piperazine moiety and the aldehyde group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, allowing for versatile use in synthetic and biological studies.
Properties
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-9(7-15)10(13(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZUHKMTJGCHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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